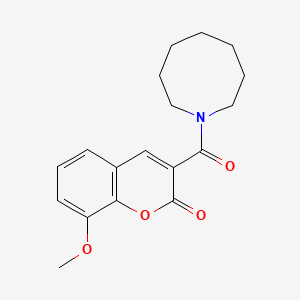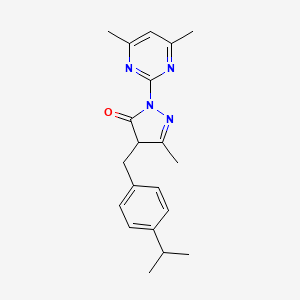
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMOG is a hypoxia-mimetic agent that has been shown to induce a range of biological effects in various cell types.
Scientific Research Applications
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid has been extensively used in scientific research, particularly in the field of hypoxia research. Hypoxia is a condition characterized by a deficiency of oxygen in tissues, which can lead to a range of physiological and pathological effects. This compound has been shown to mimic the effects of hypoxia in cells, making it a valuable tool for studying the cellular response to hypoxia.
Mechanism of Action
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid exerts its biological effects through the inhibition of prolyl hydroxylase enzymes (PHDs). PHDs are enzymes that play a crucial role in the regulation of hypoxia-inducible factor (HIF), a transcription factor that regulates the expression of genes involved in the cellular response to hypoxia. By inhibiting PHDs, this compound stabilizes HIF, leading to the activation of downstream genes involved in angiogenesis, erythropoiesis, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects in various cell types. These include the upregulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. This compound has also been shown to increase the proliferation and survival of cells under hypoxic conditions.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid in lab experiments is its ability to mimic the effects of hypoxia without the need for a hypoxic chamber. This makes it a valuable tool for studying the cellular response to hypoxia in vitro. However, it is important to note that this compound may not fully replicate the complex physiological effects of hypoxia in vivo. Additionally, this compound can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are numerous future directions for 4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid research. One area of interest is the development of this compound-based therapies for conditions characterized by hypoxia, such as ischemic heart disease and stroke. Additionally, this compound may have potential applications in cancer therapy, as it has been shown to inhibit tumor growth and angiogenesis. Further research is needed to fully understand the potential applications of this compound in various fields of medicine and biology.
Conclusion:
In conclusion, this compound is a hypoxia-mimetic agent that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound can be synthesized through a simple reaction and has been extensively used in scientific research to study the cellular response to hypoxia. This compound exerts its biological effects through the inhibition of PHDs, leading to the activation of downstream genes involved in angiogenesis, erythropoiesis, and metabolism. While this compound has numerous advantages for lab experiments, it is important to be aware of its limitations and potential toxic effects. Overall, this compound has great potential for future research and development in various fields of medicine and biology.
Synthesis Methods
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid can be synthesized through a simple reaction between dimethyl malonate and morpholine in the presence of a base. The reaction results in the formation of this compound, which can be purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as NMR and HPLC.
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7-5-11(6-8(2)15-7)9(12)3-4-10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPONTMDYFZYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-imidazol-1-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5371690.png)
![N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide](/img/structure/B5371701.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one](/img/structure/B5371709.png)
![4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5371712.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-butenoate](/img/structure/B5371718.png)
![N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5371721.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5371733.png)
![[4-(dimethylamino)benzyl][2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B5371741.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide](/img/structure/B5371750.png)


![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-bromobenzamide](/img/structure/B5371777.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5371790.png)
![2-methyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-4(1H)-one](/img/structure/B5371803.png)